3-Ethyl-6-fluoro-1H-indazole
Overview
Description
3-Ethyl-6-fluoro-1H-indazole is a chemical compound with the molecular formula C9H9FN2 . It’s a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound has been studied using high resolution mass spectroscopy and 1H-, 13C-, and 19F-NMR spectroscopy. The geometry and electrostatic properties of the parent indazole and its derivative were studied with ab initio quantum theory and density functional methods .Scientific Research Applications
Chemical Derivatives and Synthesis
3-Ethyl-6-fluoro-1H-indazole, along with its derivatives, plays a crucial role in the synthesis of various chemical compounds. For instance, a study described the synthesis of sixty-five derivatives of ethyl-1H-indazole-3-carboxylate, with various aliphatic or aromatic acyl radicals and substituents like halogens or methyl groups. These derivatives were explored for their potential antiarthritic effects and toxicity in rats (Bistocchi et al., 1981). Another research developed a scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, extending the methodology to other indazole, benzotriazole, imidazole, indole, and pyrazole derivatives (Hong et al., 2020).
Biological Activities and Potential Therapeutic Applications
Indazole derivatives have been synthesized and evaluated for various biological activities. For example, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a thrombin-receptor antagonist, were synthesized and screened for their ability to differentiate and proliferate HL-60 cells, showing promising anti-proliferatory activities against several cancer cell lines (郭瓊文, 2006). In another study, fluorinated analogues of marsanidine, an α2-adrenoceptor agonist, were synthesized to understand the impact of fluorination on pharmacological properties, with potential applications in radiotracer development for PET imaging of brain α2-adrenoceptors (Wasilewska et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, it’s expected that the medicinal properties of 3-Ethyl-6-fluoro-1H-indazole and similar compounds will be explored in the near future for the treatment of various pathological conditions .
Properties
IUPAC Name |
3-ethyl-6-fluoro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWGBAFJCUHSHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC(=CC2=NN1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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